(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide
Description
(2Z)-6-Chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide is a synthetic chromene derivative characterized by a thioamide (-C(=S)NH₂) group at position 3, a chloro substituent at position 6, and a 4-methoxyphenylimino group at position 2. Chromene derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This compound’s unique substitution pattern—combining electron-withdrawing (Cl) and electron-donating (methoxy) groups—may influence its electronic properties, solubility, and binding interactions with biological targets .
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)iminochromene-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-21-13-5-3-12(4-6-13)20-17-14(16(19)23)9-10-8-11(18)2-7-15(10)22-17/h2-9H,1H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYIWTOZMPKZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide typically involves the condensation of 6-chloro-2H-chromene-3-carbaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting imine intermediate is then treated with a thiocarbamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : Can be oxidized to form derivatives with different functional groups.
- Reduction : Capable of undergoing reduction to yield less oxidized forms.
- Substitution Reactions : The chloro group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
Biology
In biological research, (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide has potential applications as a probe or ligand in biochemical studies. Its interactions with biological pathways may include:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
- Cell Proliferation Modulation : The compound may induce apoptosis in cancer cells by modulating signaling pathways that regulate cell growth.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Anticancer Activity : Initial investigations indicate that it may possess anticancer properties through mechanisms such as enzyme inhibition and induction of apoptosis.
- Antimicrobial Properties : Studies have shown that related chromene compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Activity
A study on similar chromene derivatives demonstrated their effectiveness against several pathogens. The minimum inhibitory concentration (MIC) values were determined for various strains, showing promising results comparable to standard antibiotics. For instance, one derivative exhibited an MIC of 6.25 μg/mL against Aspergillus fumigatus, indicating strong antifungal activity .
| Compound | Pathogen | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 | Bactericidal |
| Compound B | Escherichia coli | 25 | Bacteriostatic |
| Compound C | Aspergillus flavus | 6.25 | Fungicidal |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the effects of this compound on various cancer cell lines. Results indicated that the compound could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical features of (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide with related compounds:
Key Observations:
- Thioamide vs. However, thioamides are less stable under oxidative conditions .
- Halogen Effects: The 6-chloro substituent in the target compound reduces steric bulk compared to 6-bromo analogs (e.g., ), possibly favoring tighter binding in enzyme active sites.
- Methoxy vs. Phenoxy Groups: The 4-methoxyphenylimino group offers moderate electron-donating effects, contrasting with the stronger electron-withdrawing nature of 4-fluorophenyl () or bulky phenoxy groups ().
Biological Activity
The compound (2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of activity include:
- Antitumor Activity : Several studies have indicated that derivatives of chromene compounds exhibit significant antitumor properties. The compound has shown potential against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer models.
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been noted, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Research indicates that chromene derivatives possess antimicrobial activity against a range of bacterial strains.
Antitumor Activity
A study conducted on structurally similar compounds highlighted that chromene derivatives can induce apoptosis in cancer cells. For instance, an IC50 value of 2.7 µM was reported for certain chromene-related compounds against HEPG2 cells, indicating strong antitumor effects .
Enzyme Inhibition Studies
The compound was evaluated for its inhibitory effects on AChE, a key enzyme involved in neurotransmission. Inhibitory activity was measured using standard assays, revealing promising results with an IC50 value indicating effective inhibition . Molecular docking studies further elucidated the binding interactions between the compound and the active site of AChE .
Antimicrobial Activity
In vitro tests demonstrated that this compound exhibits moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
Case Study 1: Antitumor Efficacy
In a controlled study involving various chromene derivatives, this compound was tested against multiple cancer cell lines. The results showed a significant reduction in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of the compound. It was found to significantly reduce AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures. This suggests its potential use in treating Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
